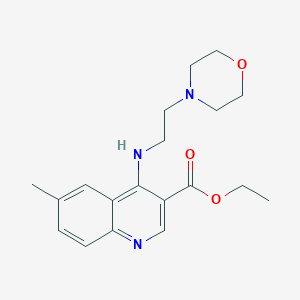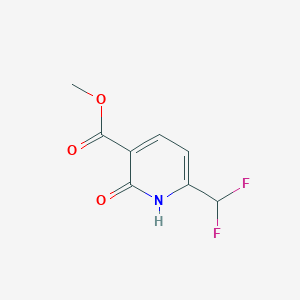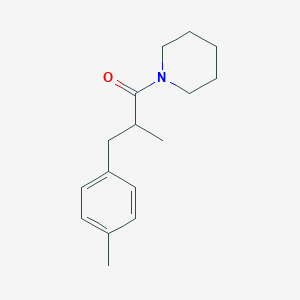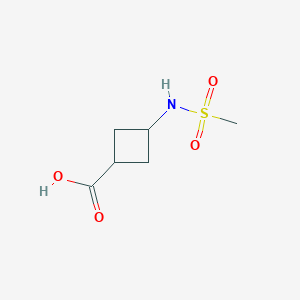
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate, also known as EMAQ, is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that possesses a range of biological activities, making it a promising candidate for various applications.
作用機序
The mechanism of action of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is not fully understood, but studies have suggested that it exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, it has also been found to possess anti-microbial activity. Studies have shown that it exhibits potent activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate in lab experiments is its potent biological activity. It exhibits anti-cancer, anti-inflammatory, and anti-microbial activity, making it a promising candidate for various applications. However, one of the limitations of using Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate. One area of research is the development of more potent and selective derivatives of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate. This could lead to the development of more effective anti-cancer and anti-inflammatory agents.
Another area of research is the investigation of the potential use of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate in combination with other drugs. Studies have shown that it exhibits synergistic effects when used in combination with other anti-cancer agents, which could lead to the development of more effective cancer treatments.
Conclusion:
In conclusion, Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate is a promising compound that exhibits potent biological activity. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a potential candidate for various applications. However, its potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives.
合成法
The synthesis of Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate involves a multi-step process that starts with the reaction of 2-chloro-6-methylquinoline with morpholine in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate. The final product is obtained after purification using column chromatography.
科学的研究の応用
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that it possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-5-4-14(2)12-15(17)18(16)20-6-7-22-8-10-24-11-9-22/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORPJCMMPJGTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)

![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)

![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
![1h-Pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B7590973.png)